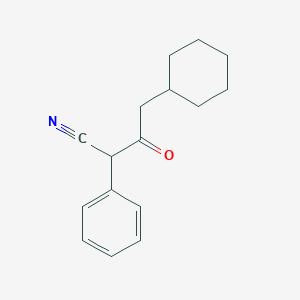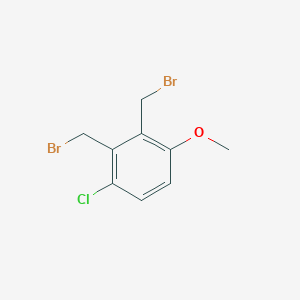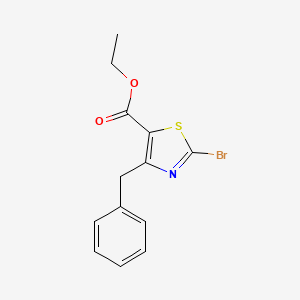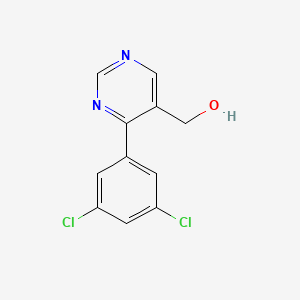
(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol: is an organic compound that features a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 3,5-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl group on the pyrimidine ring to form the methanol group. This can be achieved using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to improve efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyrimidine ring can undergo substitution reactions, where the 3,5-dichlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Chemistry
Catalysis: (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural features, this compound can be used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This can lead to various biological effects, depending on the target enzyme or receptor.
相似化合物的比较
Similar Compounds
- (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)amine
- (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)ethanol
- (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)propane
Uniqueness
(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol is unique due to the presence of both the 3,5-dichlorophenyl group and the methanol group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
属性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
[4-(3,5-dichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-1-7(2-10(13)3-9)11-8(5-16)4-14-6-15-11/h1-4,6,16H,5H2 |
InChI 键 |
OSVALVROCFGYPC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=NC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
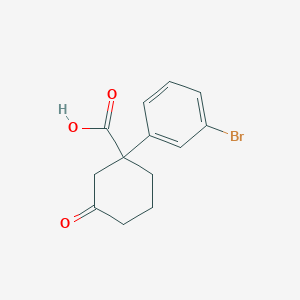
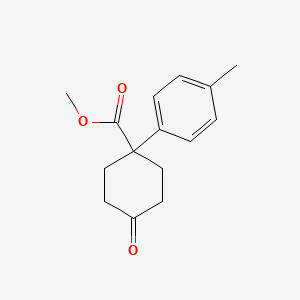
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
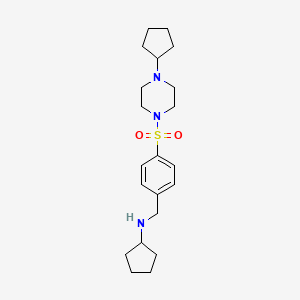

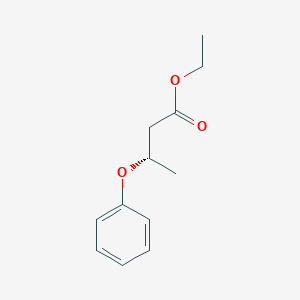
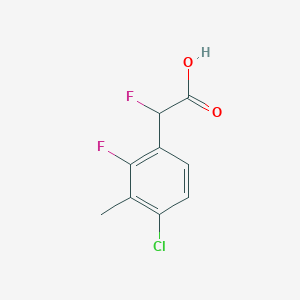

![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
